molecular formula C11H9I B1626340 1-Iodo-7-methylnaphthalene CAS No. 70109-76-1

1-Iodo-7-methylnaphthalene

Cat. No.: B1626340
CAS No.: 70109-76-1
M. Wt: 268.09 g/mol
InChI Key: RYYURXRXGCCPOP-UHFFFAOYSA-N
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Description

1-Iodo-7-methylnaphthalene is an organic compound with the molecular formula C11H9I It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-7-methylnaphthalene can be synthesized through several methods. One common approach involves the iodination of 7-methylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods, such as the Sandmeyer reaction. This method involves the diazotization of 7-methylnaphthylamine followed by treatment with potassium iodide to introduce the iodine atom.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-7-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution: Formation of various substituted naphthalenes.

    Oxidation: Formation of 7-methyl-1-naphthoic acid.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-Iodo-7-methylnaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Iodo-7-methylnaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methyl group is converted to a carboxyl group through the transfer of oxygen atoms. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the naphthalene ring and other aromatic compounds.

Comparison with Similar Compounds

    1-Bromo-7-methylnaphthalene: Similar structure but with a bromine atom instead of iodine.

    1-Chloro-7-methylnaphthalene: Similar structure but with a chlorine atom instead of iodine.

    1-Fluoro-7-methylnaphthalene: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 1-Iodo-7-methylnaphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and coupling reactions. The iodine atom also imparts distinct physical and chemical properties to the compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-iodo-7-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYURXRXGCCPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2I)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499705
Record name 1-Iodo-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70109-76-1
Record name 1-Iodo-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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